molecular formula C14H21N3O3 B2969734 tert-Butyl 3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carboxylate CAS No. 1420853-94-6

tert-Butyl 3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carboxylate

Cat. No. B2969734
CAS RN: 1420853-94-6
M. Wt: 279.34
InChI Key: VVZILKWVDNDAAZ-UHFFFAOYSA-N
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Description

The compound “tert-Butyl 3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carboxylate” is likely a synthetic organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a pyridazine ring, which is a six-membered ring with two nitrogen atoms . The tert-butyl group and the carboxylate ester group are common functional groups in organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The pyrrolidine ring can exist in different conformations due to the flexibility of the carbon-nitrogen bonds .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. For example, the ester group could be hydrolyzed under acidic or basic conditions to give a carboxylic acid and an alcohol .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors like its molecular structure and the functional groups present. For example, it’s likely to be soluble in organic solvents due to the presence of the ester group .

Scientific Research Applications

Environmental Fate and Toxicity of Synthetic Phenolic Antioxidants

Synthetic phenolic antioxidants, which share structural motifs with tert-butyl based compounds, are widely used in industrial applications. Research indicates these compounds have been detected in various environmental matrices, including indoor dust and outdoor air particulates. Studies suggest some of these antioxidants may exhibit hepatic toxicity and endocrine-disrupting effects, highlighting the importance of investigating the environmental fate and potential toxicity of tert-butyl based compounds like tert-Butyl 3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carboxylate (Runzeng Liu & S. Mabury, 2020).

Synthesis of N-Heterocycles

Chiral sulfinamides, including tert-butyl based compounds, are pivotal in the stereoselective synthesis of amines and their derivatives, particularly in creating structurally diverse N-heterocycles. These compounds are essential in developing many natural products and therapeutically relevant compounds, suggesting a potential application of this compound in medicinal chemistry and drug development (R. Philip et al., 2020).

Catalytic Applications and Environmental Remediation

Studies on the degradation of environmental pollutants like methyl tert-butyl ether (MTBE) and the synthesis of fuel additives highlight the relevance of tert-butyl based compounds in environmental science. These studies provide insights into the biodegradation pathways and the development of novel catalysts for industrial processes, suggesting potential research applications of this compound in catalysis and environmental remediation efforts (T. Schmidt et al., 2004).

Novel CNS Acting Drugs

Heterocyclic compounds play a significant role in developing central nervous system (CNS) acting drugs. Given its structural features, this compound may serve as a precursor or scaffold in synthesizing novel CNS active compounds, underlining the importance of heterocycles in pharmaceutical research (S. Saganuwan, 2017).

Future Directions

The future directions for this compound could be varied. It might be studied further for potential applications in fields like medicinal chemistry, materials science, or synthetic organic chemistry .

properties

IUPAC Name

tert-butyl 3-(6-methylpyridazin-3-yl)oxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3/c1-10-5-6-12(16-15-10)19-11-7-8-17(9-11)13(18)20-14(2,3)4/h5-6,11H,7-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZILKWVDNDAAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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